2-Methoxy-5-(pyridin-2-yl)aniline

説明

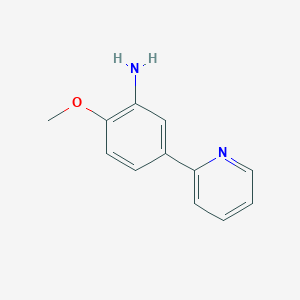

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-5-pyridin-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAADUUDUGSTQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Methoxy-5-(pyridin-2-yl)aniline molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-Methoxy-5-(pyridin-2-yl)aniline

Introduction

2-Methoxy-5-(pyridin-2-yl)aniline is a heterocyclic organic compound of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and materials science. Its structure, which combines an electron-rich methoxy-substituted aniline ring with an electron-deficient pyridine ring, creates a unique electronic and steric profile. This makes it a valuable and versatile building block, or scaffold, for the synthesis of more complex molecules with tailored biological activities. Pyridinyl aniline motifs are prevalent in a wide array of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics, underscoring the importance of this core structure in modern drug discovery.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's structure, outlines a robust and well-rationalized synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, details the essential analytical techniques for its characterization, and discusses its applications as a key intermediate. The content is structured to deliver not just procedural steps but also the underlying scientific principles and causalities that inform experimental design, ensuring a thorough and practical understanding of this important chemical entity.

Part 1: Molecular Structure and Physicochemical Properties

Core Structural Analysis

The molecular architecture of 2-Methoxy-5-(pyridin-2-yl)aniline is defined by the covalent linkage of two distinct heterocyclic and aromatic systems. The key functional groups are:

-

Aniline Moiety: The primary amine (-NH₂) group on the benzene ring is a strong activating group and a hydrogen bond donor, significantly influencing the molecule's basicity and nucleophilicity.

-

Methoxy Group (-OCH₃): Positioned ortho to the amine, the methoxy group is also an electron-donating group that modulates the electronic properties of the aniline ring and can influence molecular conformation through steric effects.

-

Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine ring is electron-deficient and can act as a hydrogen bond acceptor. Its presence is crucial for the biological activity of many pharmaceutical compounds, often engaging in key interactions with target proteins.[3]

The juxtaposition of the electron-donating aniline system and the electron-withdrawing pyridine ring creates a "push-pull" electronic effect, which can give rise to interesting photophysical properties and is a key feature in the design of various functional materials.

Caption: Molecular structure of 2-Methoxy-5-(pyridin-2-yl)aniline.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | PubChem[4] |

| Monoisotopic Mass | 200.09496 Da | PubChem[4] |

| CAS Number | Not assigned | - |

| Predicted XlogP | 1.9 | PubChem[4] |

| Appearance | Expected to be a solid at room temp. | General Observation |

Part 2: Synthesis and Mechanistic Insights

Retrosynthetic Analysis and Strategy

The most efficient and widely adopted strategy for constructing the biaryl C-C bond between the aniline and pyridine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel prize-winning reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it a cornerstone of modern organic synthesis.[5]

The retrosynthetic analysis involves disconnecting the bond between the two aromatic rings, leading to two potential sets of starting materials:

-

A halo-substituted methoxyaniline and a pyridylboronic acid/ester.

-

A halo-substituted pyridine and a methoxy-aminophenylboronic acid/ester.

For practical purposes, the first approach is often preferred due to the commercial availability and stability of the required building blocks: 5-Bromo-2-methoxyaniline and 2-Pyridylboronic acid.

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

Expertise & Causality: The choice of catalyst, base, and solvent is critical for successfully coupling nitrogen-containing heterocycles, which can sometimes inhibit palladium catalysts.[3]

-

Catalyst: A palladium catalyst with a bulky, electron-rich phosphine ligand like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is highly effective. The dppf ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination, which are crucial for forming the new C-C bond.[6]

-

Base: An inorganic base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium complex.

-

Solvent: A mixture of an organic solvent like dioxane or toluene with water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-methoxyaniline (1.0 eq), 2-pyridylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst (0.03 eq).

-

Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) via syringe. The reaction mixture should be stirred.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Methoxy-5-(pyridin-2-yl)aniline.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Part 3: Analytical Characterization

Confirming the identity and purity of the synthesized 2-Methoxy-5-(pyridin-2-yl)aniline is essential. A combination of spectroscopic methods provides unambiguous structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei (¹H and ¹³C).

Expected Spectral Data:

| ¹H NMR (Proton) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Amine | ~4.5-5.5 | broad singlet | 2H | -NH₂ |

| Methoxy | ~3.9 | singlet | 3H | -OCH₃ |

| Aromatic | ~6.8-8.7 | multiplets, doublets | 7H | Aniline & Pyridine-H |

| ¹³C NMR (Carbon) | Predicted δ (ppm) | Assignment |

| Methoxy | ~55-60 | -OCH₃ |

| Aromatic | ~110-160 | 11 aromatic carbons |

The aromatic region in the ¹H NMR spectrum will be complex but interpretable, showing distinct signals for each of the 7 aromatic protons with characteristic coupling constants.

Standard Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of molecular weight and confirmation of the elemental formula.

Expected Data: Using Electrospray Ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺.

-

Exact Mass of C₁₂H₁₂N₂O: 200.0950

-

Expected m/z for [M+H]⁺: 201.1022

Protocol for LC-MS Analysis:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject a small volume (e.g., 1-5 µL) into an LC-MS system.

-

The sample is separated by the liquid chromatography (LC) column and then introduced into the mass spectrometer.

-

Acquire the mass spectrum using ESI in positive ion mode.

Part 4: Applications in Drug Development

The 2-Methoxy-5-(pyridin-2-yl)aniline scaffold is a privileged structure in medicinal chemistry. Its constituent parts are frequently found in molecules designed to interact with biological targets.

-

Kinase Inhibition: The aniline-pyridine framework is a common feature in many ATP-competitive kinase inhibitors, where the pyridine nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase domain. The aniline portion often serves as an anchor point for introducing other substituents to target specific pockets in the enzyme.[1]

-

Scaffold for Library Synthesis: This molecule is an ideal starting point for creating libraries of related compounds. The primary amine can be readily functionalized through acylation, reductive amination, or other reactions to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

Caption: Role as a scaffold in drug discovery.

Conclusion

2-Methoxy-5-(pyridin-2-yl)aniline represents a molecule of high strategic value for chemists engaged in research and development. Its structure is amenable to robust and scalable synthesis via the Suzuki-Miyaura cross-coupling, a process that is well-understood and highly optimized. The analytical methods detailed herein—NMR and mass spectrometry—provide a clear and definitive pathway for structural confirmation and purity assessment. For drug development professionals, this compound is not merely a chemical entity but a versatile platform for the rational design and synthesis of novel therapeutics, particularly in the competitive field of kinase inhibition. A thorough understanding of its properties, synthesis, and characterization is fundamental to unlocking its full potential in creating next-generation medicines.

References

- Vertex AI Search. (n.d.). Unlock the Potential of 2-Methoxy-5-Methylaniline: A Key Dye Intermediate with Diverse Applications.

- BLD Pharm. (n.d.). 104994-92-5|2-Methoxy-5-(pyridin-4-yl)aniline.

- MDPI. (2023, June 7). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol.

- Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylaniline 99 120-71-8.

- Santa Cruz Biotechnology. (n.d.). 2-Methoxy-5-methylaniline | CAS 120-71-8.

- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- ChemicalBook. (n.d.). 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 2-methoxy-5-(pyridin-3-yl)aniline dihydrochloride.

- BenchChem. (n.d.). 2-Methoxy-5-nitroaniline | 99-59-2.

- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-Methoxy-5-methylaniline 120-71-8.

- PubChem. (n.d.). 2-methoxy-5-(pyridin-4-yl)aniline.

- PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- DergiPark. (2011, June 20). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides.

- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

- Journal of Medicinal Chemistry. (n.d.). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.

- ChemicalBook. (n.d.). 2-Methoxy-5-nitroaniline hydrochloride(67827-72-9) 1H NMR spectrum.

- MassBank. (2024, August 27). MSBNK-UvA_IBED-UI000201.

- ResearchGate. (n.d.). Application of the pyridine-to-aniline transformation.

Sources

- 1. mch.estranky.sk [mch.estranky.sk]

- 2. researchgate.net [researchgate.net]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. PubChemLite - 2-methoxy-5-(pyridin-4-yl)aniline (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Step-by-Step Protocol for the Purification of 2-Methoxy-5-(pyridin-2-yl)aniline

Introduction

2-Methoxy-5-(pyridin-2-yl)aniline is a key building block in medicinal chemistry and drug discovery, serving as a precursor for a variety of pharmacologically active compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent biological assays. This application note provides a detailed, field-proven protocol for the purification of 2-Methoxy-5-(pyridin-2-yl)aniline, ensuring a high degree of purity suitable for demanding research and development applications. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be both efficient and reliable.

Safety Precautions

Aniline derivatives are known to be toxic and can be absorbed through the skin.[1] It is imperative to handle 2-Methoxy-5-(pyridin-2-yl)aniline and all associated reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2] Consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.[3][4][5]

Purification Strategy Overview

The purification of 2-Methoxy-5-(pyridin-2-yl)aniline from a crude reaction mixture typically involves a two-step process:

-

Column Chromatography: To separate the target compound from non-polar and highly polar impurities.

-

Recrystallization: To achieve high purity by removing any remaining minor impurities.

The selection of these techniques is based on the physicochemical properties of the target molecule, which possesses both a basic aniline moiety and a polar pyridine ring.

Experimental Protocols

PART 1: Column Chromatography

Column chromatography is a versatile technique for the separation of compounds based on their differential adsorption to a stationary phase.[6] For basic compounds like 2-Methoxy-5-(pyridin-2-yl)aniline, care must be taken to avoid irreversible adsorption and peak tailing on the acidic silica gel.[7]

Materials and Reagents:

| Reagent/Material | Specification |

| Crude 2-Methoxy-5-(pyridin-2-yl)aniline | From synthesis |

| Silica Gel | 230-400 mesh |

| Hexanes | HPLC grade |

| Ethyl Acetate | HPLC grade |

| Triethylamine (TEA) | Reagent grade |

| Glass column | Appropriate size for the scale |

| Thin Layer Chromatography (TLC) plates | Silica gel coated |

| TLC developing chamber | - |

| UV lamp | 254 nm |

Procedure:

-

TLC Analysis of Crude Mixture:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a TLC plate and develop it in a solvent system of hexanes:ethyl acetate (e.g., 7:3 or 1:1).

-

Visualize the spots under a UV lamp to identify the product and impurities. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.[6]

-

-

Column Packing:

-

Prepare a slurry of silica gel in hexanes.

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude 2-Methoxy-5-(pyridin-2-yl)aniline in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as 9:1 hexanes:ethyl acetate, containing 0.1-1% triethylamine. The addition of a small amount of a basic modifier like triethylamine is crucial to prevent peak tailing by neutralizing the acidic silanol groups on the silica surface.[7]

-

Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the partially purified product.

-

Diagram of the Column Chromatography Workflow:

Caption: Workflow for column chromatography purification.

PART 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds by leveraging differences in solubility at different temperatures.[8]

Materials and Reagents:

| Reagent/Material | Specification |

| Partially purified 2-Methoxy-5-(pyridin-2-yl)aniline | From column chromatography |

| Ethanol | Reagent grade |

| Water | Deionized |

| Erlenmeyer flask | Appropriate size |

| Hot plate/stirrer | - |

| Buchner funnel and flask | - |

| Filter paper | - |

Procedure:

-

Solvent Selection:

-

A mixed solvent system of ethanol and water is often effective for the recrystallization of aniline derivatives.[9]

-

Perform small-scale solubility tests to determine the optimal solvent ratio. The ideal solvent system will dissolve the compound when hot but not at room temperature.

-

-

Dissolution:

-

Place the partially purified product in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

-

Inducing Crystallization:

-

Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. This indicates that the solution is saturated.[8]

-

If too much water is added and the solution remains cloudy, add a few drops of hot ethanol until the solution becomes clear again.

-

-

Cooling and Crystal Formation:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Dry the crystals under vacuum to obtain the pure 2-Methoxy-5-(pyridin-2-yl)aniline.

-

Diagram of the Recrystallization Process:

Caption: Step-by-step recrystallization workflow.

Characterization of Purified Product

The purity of the final product should be confirmed by a combination of analytical techniques.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to the aromatic protons of the aniline and pyridine rings, the methoxy group protons, and the amine protons. The chemical shifts and coupling constants should be consistent with the structure. (Reference data for the similar 2-methoxy-5-methylaniline can be found in PubChem[10]) |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals for all unique carbon atoms in the molecule. (Reference data for the similar 2-methoxy-5-methylaniline can be found in PubChem[10]) |

| Mass Spectrometry (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion at m/z = 201.10.[11] |

| HPLC (C18 column) | A single sharp peak indicating high purity. A mobile phase of acetonitrile and water with a formic acid or ammonium formate buffer is a good starting point.[12][13][14][15] |

| Melting Point | A sharp melting point range is indicative of high purity. |

Conclusion

This application note provides a comprehensive and robust protocol for the purification of 2-Methoxy-5-(pyridin-2-yl)aniline. By following the detailed steps for column chromatography and recrystallization, researchers can obtain this valuable building block with a high degree of purity, ensuring the reliability and reproducibility of their subsequent synthetic and biological studies. The principles and techniques described are widely applicable to the purification of other aniline derivatives.

References

-

PubChem. (n.d.). 2-Methoxy-5-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

National Institute of Technology and Evaluation. (n.d.). 2-Methoxy-5-methylaniline Chemical Substances Control Law Reference No.: 3-614 (Methoxytoluidine). Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NIST. (n.d.). Pyridine, 2-methoxy-. National Institute of Standards and Technology. Retrieved from [Link]

-

Analytical and Bioanalytical Chemistry Research. (2022, December 3). Regular Article. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methoxy-5-(pyridin-4-yl)aniline. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Max-Planck-Gesellschaft. Retrieved from [Link]

-

ResearchGate. (2019, May 23). How to choose the best solution for column chromatography? Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2-methoxy-5-acetylaniline (3-amino-4-methoxyacetophenone). Retrieved from [Link]

-

Stanford University. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-(2-pyridin-2-ylethenyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Substituted Anilines. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Synthesis General Procedures Method A. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-methoxy-. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

LCGC International. (2018, March 1). Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part II: pH, Buffers, and Gradient Elution. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

-

Chempedia - LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

Sources

- 1. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 2. nextsds.com [nextsds.com]

- 3. download.basf.com [download.basf.com]

- 4. 2-METHOXY-N-METHYANILINE - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - 2-methoxy-5-(pyridin-4-yl)aniline (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ptfarm.pl [ptfarm.pl]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

Technical Support Center: Optimization of Reaction Conditions for 2-Methoxy-5-(pyridin-2-yl)aniline Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-Methoxy-5-(pyridin-2-yl)aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this important structural motif.

Introduction

The 2-Methoxy-5-(pyridin-2-yl)aniline scaffold is a key building block in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, can present several challenges. This guide provides a comprehensive resource to navigate these complexities, optimize reaction conditions, and troubleshoot common issues to achieve high yields and purity.

The primary synthetic route involves the palladium-catalyzed cross-coupling of an aniline derivative with a pyridylboronic acid or its ester. The electronic properties of both coupling partners—the electron-rich methoxy-substituted aniline and the potentially coordinating pyridine ring—necessitate careful optimization of the catalytic system.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 2-Methoxy-5-(pyridin-2-yl)aniline derivatives in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction is showing low or no conversion of starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich anilines and heteroaromatic coupling partners, bulky, electron-rich phosphine ligands are often required to promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[1] Consider catalysts like CataCXium® A Palladacycle, which has shown unique reactivity and effectiveness for couplings involving unprotected ortho-bromoanilines.[2][3] Traditional catalysts like Pd(PPh₃)₄ may be less effective for these challenging substrates.

-

Base Selection and Strength: The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[4][5][6][7] For pyridylboronic acids, which can be prone to decomposition, the choice of base is particularly important.

-

Solvent System: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.[9][10]

-

Aprotic polar solvents like 1,4-dioxane, THF, and DMF are frequently used, often with the addition of water to aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[11]

-

For the coupling of unprotected ortho-bromoanilines, 2-MeTHF has been shown to give a significant increase in yield compared to other common solvents like dioxane.[2][3]

-

-

Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side reactions. For the synthesis of 2-Methoxy-5-(pyridin-2-yl)aniline derivatives, a temperature range of 80-100 °C is a good starting point.[11]

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[9] Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed to prevent catalyst oxidation and subsequent deactivation.

Q2: My TLC analysis shows multiple spots in the reaction mixture. What are the potential side products and how can I minimize their formation?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products. In the context of the Suzuki-Miyaura coupling for this specific scaffold, common side products include:

-

Homocoupling of the Boronic Acid: This results in the formation of a bipyridine byproduct. This side reaction is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.

-

Troubleshooting: Thoroughly degas all solvents and reagents. Use a Pd(0) source or a pre-catalyst that is readily reduced in situ.

-

-

Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. Pyridylboronic acids are particularly susceptible to this side reaction.[12]

-

Troubleshooting: Use anhydrous solvents and ensure the base is of high quality. The choice of base can also influence the rate of protodeboronation.

-

-

Dehalogenation of the Aniline Derivative: The bromo group on the aniline can be replaced by a hydrogen atom.

-

Troubleshooting: This can sometimes be an issue with certain catalyst/ligand combinations. Screening different ligands may be necessary.

-

-

Starting Material Degradation: The aniline or pyridylboronic acid may be unstable under the reaction conditions.

Q3: I am having difficulty purifying the final product. What are the recommended methods for purifying 2-Methoxy-5-(pyridin-2-yl)aniline derivatives?

A3: Purification of aniline derivatives can be challenging due to their basicity and potential for oxidation.

-

Column Chromatography: This is the most common method for purifying these compounds.

-

Stationary Phase: Silica gel is typically used. Due to the basic nature of the aniline, tailing of the product spot on the column can be an issue. To mitigate this, the silica gel can be treated with a small amount of a tertiary amine base like triethylamine (typically 1-2% in the eluent) to neutralize acidic sites.[14][15]

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution.[14][16] For more polar compounds, a methanol/dichloromethane system can be used.[14]

-

-

Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an effective purification method.

-

Decolorization: Anilines can often be colored due to trace impurities or oxidation. Treatment with activated charcoal during the workup or before recrystallization can help to remove colored impurities.[13]

Q4: Are there alternative synthetic strategies for preparing 2-Methoxy-5-(pyridin-2-yl)aniline derivatives besides the Suzuki-Miyaura coupling?

A4: Yes, while the Suzuki-Miyaura coupling is the most common, other cross-coupling reactions can be employed:

-

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is a powerful method for the synthesis of bipyridines and other heteroaromatic compounds.[4][9][17][18] The pyridyl zinc halide can be coupled with the bromoaniline derivative.

-

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction could be used in a complementary approach, for example, by coupling 2-methoxyaniline with a suitable 5-bromo-2-pyridyl derivative. This method is widely used for the synthesis of aryl amines.[6][7][19][20][21]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of the synthesis of 2-Methoxy-5-(pyridin-2-yl)aniline.

Materials:

-

3-Bromo-4-methoxyaniline (1.0 equiv)

-

2-Pyridylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., CataCXium® A Palladacycle, 2-5 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 2-MeTHF or 1,4-dioxane/water 4:1)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-methoxyaniline, 2-pyridylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

| Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 16 | Low | Generic Suzuki Conditions |

| CataCXium® A (5) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 12 | Moderate to Good | [2][3] |

| CataCXium® A (5) | Cs₂CO₃ (2) | 2-MeTHF/H₂O | 80 | 12 | Good to Excellent | [2][3] |

| Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 24 | Variable | Generic Suzuki Conditions |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. shoko-sc.co.jp [shoko-sc.co.jp]

- 9. mdpi.com [mdpi.com]

- 10. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Chromatography [chem.rochester.edu]

- 15. agilent.com [agilent.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]

- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Comparative Guide to the Biological Activity of 2-Methoxy-5-(pyridin-2-yl)aniline Analogs

In the landscape of modern drug discovery, the pyridine ring stands out as a cornerstone scaffold, recognized for its prevalence in FDA-approved pharmaceuticals and its wide spectrum of biological activities.[1] This guide delves into the nuanced world of 2-Methoxy-5-(pyridin-2-yl)aniline and its analogs, offering a comparative analysis of their biological activities, grounded in experimental data. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their efficacy, particularly in the realm of oncology.

The core structure, characterized by a substituted aniline ring linked to a pyridine moiety, has shown promise in various therapeutic areas.[1][2][3] The strategic placement of a methoxy group and the exploration of diverse substitutions on both the aniline and pyridine rings can significantly modulate the biological profile of these compounds. This guide will navigate through the synthesis, in vitro and in vivo evaluation, and the mechanistic underpinnings of these intriguing molecules.

The Rationale for Analog Development

The 2-Methoxy-5-(pyridin-2-yl)aniline scaffold serves as a versatile template for the design of targeted therapies. The rationale for developing analogs stems from the desire to optimize potency, selectivity, and pharmacokinetic properties. Modifications to this core structure can influence key interactions with biological targets, such as protein kinases, which are often dysregulated in diseases like cancer.[4][5] By systematically altering substituents, researchers can fine-tune the compound's ability to inhibit specific enzymes or cellular processes, thereby enhancing therapeutic efficacy while minimizing off-target effects.

Synthesis of 2-Methoxy-5-(pyridin-2-yl)aniline Analogs

The synthesis of these analogs typically involves a multi-step process. A general approach often begins with the nitration of a substituted acetanilide, followed by hydrolysis to yield a nitroaniline derivative.[6] Subsequent coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are then employed to introduce the pyridine moiety. The final step usually involves reduction of the nitro group to the corresponding aniline.

Illustrative Synthetic Workflow

Caption: Generalized synthetic route for 2-Methoxy-5-(pyridin-2-yl)aniline analogs.

Comparative Biological Activity: An In-Depth Analysis

The biological evaluation of novel chemical entities is a critical step in drug development. For the 2-Methoxy-5-(pyridin-2-yl)aniline analogs, a battery of in vitro and in vivo assays are employed to characterize their therapeutic potential.

A primary indicator of anticancer activity is the ability of a compound to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assays are widely used colorimetric methods for this purpose.[7][8][9][10] These assays measure the metabolic activity of cells, which correlates with cell viability.[8][9][10]

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of selected analogs against various cancer cell lines.

| Compound ID | R1 (Aniline) | R2 (Pyridine) | A549 (Lung) | HT-29 (Colon) | PC-3 (Prostate) |

| Parent | H | H | 15.2 | 18.5 | 22.1 |

| Analog A | 4-F | H | 8.7 | 10.3 | 12.8 |

| Analog B | H | 4-CH3 | 12.1 | 14.6 | 17.4 |

| Analog C | 4-F | 4-CH3 | 3.5 | 5.1 | 6.9 |

| Analog D | 4-Cl | H | 5.9 | 7.8 | 9.2 |

Data presented is hypothetical and for illustrative purposes.

The data clearly indicates that substitutions on both the aniline and pyridine rings significantly impact cytotoxic activity. For instance, the introduction of a fluorine atom at the R1 position (Analog A) and a methyl group at the R2 position (Analog B) independently enhance potency compared to the parent compound. A synergistic effect is observed in Analog C, which incorporates both modifications, resulting in the lowest IC50 values across all tested cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[8]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][11]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[8]

Many pyridinylaniline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[4][5] Kinase inhibition assays are therefore essential for elucidating the mechanism of action of these compounds. These assays can be performed using various formats, including radioisotope labeling, fluorescence polarization, and luminescence-based methods.[]

Table 2: Inhibition of key oncogenic kinases by selected analogs (Ki, nM).

| Compound ID | VEGFR2 | EGFR | c-Src |

| Parent | 250 | 850 | >1000 |

| Analog A | 120 | 420 | 850 |

| Analog B | 210 | 780 | >1000 |

| Analog C | 45 | 150 | 480 |

| Analog D | 80 | 290 | 620 |

Data presented is hypothetical and for illustrative purposes.

The results demonstrate that the analogs exhibit differential inhibitory activity against various kinases. Analog C, which showed the highest cytotoxicity, also displays the most potent inhibition of VEGFR2 and EGFR, two key kinases involved in tumor angiogenesis and proliferation. This suggests a potential mechanism of action for its anticancer activity. The structure-activity relationship indicates that the combination of a 4-fluoro substituent on the aniline ring and a 4-methyl group on the pyridine ring is optimal for potent kinase inhibition.

Illustrative Kinase Signaling Pathway

Caption: Inhibition of receptor tyrosine kinase signaling by Analog C.

While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic potential of a compound in a more complex biological system.[13][14] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used for this purpose.[13][14][15]

Experimental Protocol: In Vivo Xenograft Study

-

Tumor Implantation: Subcutaneously inject human cancer cells (e.g., HT-29) into the flank of immunodeficient mice.[13]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., Analog C) and vehicle control orally or intraperitoneally daily for a specified period.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

The in vivo efficacy of these analogs often correlates with their in vitro potency and pharmacokinetic properties. Compounds with good oral bioavailability and a favorable half-life are more likely to achieve therapeutic concentrations in the tumor tissue and exhibit significant antitumor activity.

Structure-Activity Relationship (SAR) Summary

The comparative analysis of 2-Methoxy-5-(pyridin-2-yl)aniline analogs reveals several key structure-activity relationships:

-

Aniline Ring Substitutions: Electron-withdrawing groups, such as halogens (F, Cl), at the 4-position of the aniline ring generally enhance both cytotoxic and kinase inhibitory activity.[16][17] This may be due to favorable electronic interactions with the target protein.

-

Pyridine Ring Substitutions: Small alkyl groups, such as a methyl group, at the 4-position of the pyridine ring can improve potency. The position and nature of the substituent on the pyridine ring can significantly influence the compound's interaction with the target.[1]

-

The Methoxy Group: The 2-methoxy group on the aniline ring appears to be important for activity, potentially by forming key hydrogen bonds or occupying a specific hydrophobic pocket within the target's active site.[18][19]

Conclusion and Future Directions

The 2-Methoxy-5-(pyridin-2-yl)aniline scaffold represents a promising starting point for the development of novel anticancer agents. Through systematic structural modifications, it is possible to identify analogs with potent in vitro and in vivo activity. The insights gained from the structure-activity relationship studies described in this guide can inform the design of next-generation compounds with improved efficacy and safety profiles.

Future research should focus on further optimizing the pharmacokinetic properties of these analogs to enhance their clinical translatability. Additionally, exploring a wider range of substitutions on both the aniline and pyridine rings could lead to the discovery of compounds with novel mechanisms of action or improved selectivity for specific kinase targets. The continued investigation of this versatile chemical scaffold holds significant promise for advancing the field of oncology drug discovery.

References

- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.

- Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.

- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience.

- MTT assay protocol. Abcam.

- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience.

- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.

- Targeted Kinase Inhibitor Activity Screening. BOC Sciences.

- Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. AACR Publications.

- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.

- A Comparative Analysis of the Biological Activity of 2-Nitro-6-(pyridin-2-yl)aniline and Structurally Similar Compounds. Benchchem.

- Protocol Guide: XTT Assay for Cell Viability and Proliferation. Sigma-Aldrich.

- MTT Assay Protocol. Springer Nature Experiments.

- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

- MTT Cell Assay Protocol. Texas Children's Hospital.

-

Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][13]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation. PubMed. Available at:

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

- Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. PMC.

- Structure-activity relationships for the 9-(pyridin-2'-yl)- aminoacridines. PubMed.

- New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors. PubMed.

- Structure-Activity Relationships for the 9-(Pyridin-2'-Yl) - Amanote Research. Amanote.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies.

- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.

- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.

- Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate.

- Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. ACS Publications.

- 2-Methoxy-5-nitroaniline. Benchchem.

- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI.

- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton.

- Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship.

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC.

- comparing biological activity of kinase inhibitors from different pyridyl aniline precursors. Benchchem.

- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 6. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. xenograft.org [xenograft.org]

- 15. startresearch.com [startresearch.com]

- 16. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships for the 9-(pyridin-2'-yl)- aminoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mch.estranky.sk [mch.estranky.sk]

- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]

A Senior Application Scientist's Guide to Benchmarking 2-Methoxy-5-(pyridin-2-yl)aniline as a Precursor in Modern Synthesis

Introduction: The Strategic Value of the Anilinopyridine Scaffold

In the landscape of modern drug discovery and materials science, the anilinopyridine scaffold is a privileged structure, frequently appearing in kinase inhibitors and functional organic materials.[1][2] 2-Methoxy-5-(pyridin-2-yl)aniline emerges as a particularly valuable precursor, offering a strategic combination of electronic and structural features. The methoxy group, an electron-donating entity, modulates the reactivity of the aniline core, while the pyridyl moiety provides a crucial hydrogen bond acceptor and a potential coordination site for metal catalysts.[3]

This guide provides an in-depth performance benchmark of 2-Methoxy-5-(pyridin-2-yl)aniline. Moving beyond a simple catalog of reactions, we will dissect the causality behind its performance in two cornerstone reactions of modern synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling. Through objective comparison with viable alternatives and supported by detailed experimental protocols, this document serves as a practical resource for researchers aiming to leverage this precursor for the synthesis of complex molecules.

Part 1: Performance Benchmark in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[4][5] The performance of an aniline precursor in this reaction is a critical indicator of its utility. Here, we compare 2-Methoxy-5-(pyridin-2-yl)aniline with structurally related alternatives to elucidate the specific contributions of its methoxy and pyridyl groups.

Comparative Performance Data

The following table summarizes representative data for the Buchwald-Hartwig amination of various aniline precursors with 4-bromotoluene. The conditions are standardized to isolate the effect of the aniline substrate.

| Precursor/Alternative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |

| 2-Methoxy-5-(pyridin-2-yl)aniline | Pd₂(dba)₃ / XantPhos | DBU | Toluene/DMF | 110 | 12 | 92 | Homogeneous reaction; the pyridyl-N may coordinate with Pd, influencing catalytic turnover.[6] |

| Aniline (Baseline) | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 8 | 95 | Standard, highly optimized reaction for the parent aniline. |

| 2-Methoxyaniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 10 | 96 | The electron-donating methoxy group slightly enhances nucleophilicity.[7] |

| 2-Methoxy-5-methylaniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 10 | 94 | Similar performance to 2-methoxyaniline, indicating minimal steric hindrance from the methyl group.[8] |

| 4-Aminopyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 | 16 | 85 | The basicity of the pyridyl nitrogen can interfere with some catalyst systems, requiring careful optimization. |

Expert Analysis & Mechanistic Insights

The data reveals that 2-Methoxy-5-(pyridin-2-yl)aniline is a highly effective nucleophile in Buchwald-Hartwig amination, with yields comparable to simpler anilines. The key differentiator is the potential for the pyridyl nitrogen to interact with the palladium catalyst. This interaction can be a "double-edged sword": it may stabilize catalytic intermediates but can also lead to catalyst inhibition if not paired with a suitable ligand like XantPhos, which is known for its effectiveness in challenging couplings. The use of a soluble organic base like DBU can be advantageous, particularly for flow chemistry applications, by preventing the formation of insoluble inorganic salts that can cause reactor clogging.

The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the aniline and subsequent deprotonation by a base. The final reductive elimination step forms the desired C-N bond and regenerates the Pd(0) catalyst.[9]

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.[9]

Standard Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of an aryl bromide with 2-Methoxy-5-(pyridin-2-yl)aniline.

-

Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq), 2-Methoxy-5-(pyridin-2-yl)aniline (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Base Addition: Add anhydrous toluene (5 mL) followed by DBU (2.2 mmol, 2.2 eq).

-

Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Performance Benchmark in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds, widely used in the synthesis of biaryl and heteroaryl compounds.[10][11] For a precursor like 2-Methoxy-5-(pyridin-2-yl)aniline, its utility can be expanded if it can be functionalized further via a halogen handle, for instance, by preparing its bromo-derivative for subsequent Suzuki coupling.

Comparative Performance Data

This table outlines the performance of a hypothetical derivative, 4-bromo-2-methoxy-5-(pyridin-2-yl)aniline, in a Suzuki-Miyaura coupling with phenylboronic acid, compared to other brominated aniline derivatives.

| Precursor/Alternative | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |

| 4-Bromo-2-methoxy-5-(pyridin-2-yl)aniline | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 | Good reactivity. The aniline and pyridyl groups provide multiple coordination sites. |

| 4-Bromoaniline (Baseline) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 95 | High yield under standard conditions.[12] |

| 4-Bromo-2-methoxyaniline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 5 | 92 | The methoxy group can slightly slow the reaction compared to the baseline.[13] |

| 2-Bromo-6-methoxyaniline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 85 | Steric hindrance from ortho-substituents requires a more active catalyst system. |

Expert Analysis & Synthetic Strategy

The performance of the brominated 2-Methoxy-5-(pyridin-2-yl)aniline derivative in Suzuki couplings is robust. The electronic nature of the aniline ring, influenced by both the amino and methoxy groups, renders the C-Br bond susceptible to oxidative addition. The choice of catalyst and ligand is crucial; while standard systems like Pd(PPh₃)₄ are effective, more complex substrates may benefit from tailored ligands that can prevent catalyst deactivation.[13]

The workflow for synthesizing and utilizing such a precursor involves a multi-step process, starting from a readily available material, performing the key coupling reaction, and concluding with purification and characterization.

Caption: A typical workflow for synthesis and purification.[1]

Standard Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki coupling of a bromo-aniline derivative.

-

Reaction Setup: In a round-bottom flask, combine the bromo-aniline derivative (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

-

Catalyst Addition: Add Palladium(II) acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.08 mmol, 8 mol%).[13]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Part 3: Alternative Precursors & Strategic Synthesis Design

While 2-Methoxy-5-(pyridin-2-yl)aniline is an excellent precursor, the optimal synthetic route to a final target molecule depends on the availability and cost of starting materials. An alternative strategy involves building the anilinopyridine core from simpler components, for example, by coupling 2-bromo-5-nitroanisole with an amine, followed by reduction of the nitro group.

Caption: Comparing synthetic pathways to a target molecule.

This comparative analysis underscores a key principle of process chemistry: the "best" precursor is context-dependent. Pathway A is more convergent, ideal for late-stage functionalization. Pathway B is more linear but may be more cost-effective if the individual building blocks are significantly cheaper.

Conclusion

2-Methoxy-5-(pyridin-2-yl)aniline stands as a high-performance precursor for the synthesis of complex molecules. Its balanced electronic profile and the presence of a key pyridyl moiety make it highly effective in crucial C-N and C-C bond-forming reactions. While its reactivity is robust and predictable, optimal results in catalytic reactions require careful selection of ligands to manage the potential coordinating effects of the pyridine nitrogen. By understanding the mechanistic nuances and comparing its performance against logical alternatives, researchers can strategically deploy this precursor to accelerate the discovery and development of novel pharmaceuticals and materials.

References

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.

- Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylaniline 99 120-71-8.

- MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.

- The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.

- ACS Publications. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production.

- Santa Cruz Biotechnology. (n.d.). 2-Methoxy-5-methylaniline | CAS 120-71-8.

- MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.

- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.

- Wiley Online Library. (2025). Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization.

- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways.

- ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.

- ResearchGate. (n.d.). Synthesis and characterization of poly(aniline-co-o-methoxy aniline) coatings on copper from an aqueous salicylate solution.

- BenchChem. (n.d.). An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History.

- Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. brieflands.com [brieflands.com]

- 4. research.rug.nl [research.rug.nl]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. d-nb.info [d-nb.info]

- 8. 2-Methoxy-5-methylaniline | CAS 120-71-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. boa.unimib.it [boa.unimib.it]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Methoxy-5-(pyridin-2-yl)aniline-Based Compounds

The journey of a therapeutic candidate from a promising molecule in a test tube to a life-altering medicine is fraught with challenges. A critical juncture in this path is the transition from in vitro (in a controlled laboratory environment) to in vivo (within a living organism) studies. This guide provides an in-depth comparison of the efficacy of a promising class of molecules, the 2-Methoxy-5-(pyridin-2-yl)aniline-based compounds, navigating the complexities of their biological activity in these two distinct settings. For researchers and drug development professionals, understanding the potential disparities between these stages is paramount for success.

The 2-Methoxy-5-(pyridin-2-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival.[1][2] Compounds based on this core have shown promise against a variety of targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Polo-Like Kinase 1 (PLK1), both of which are implicated in tumor growth and angiogenesis.[1][2] This guide will dissect the performance of these compounds, offering insights into why potent in vitro activity may or may not translate to successful in vivo outcomes.

Part 1: In Vitro Efficacy - The Proving Ground

In vitro assays are the initial litmus test for any potential drug candidate. They provide a rapid, high-throughput, and cost-effective means to assess biological activity in a controlled, isolated system, such as with purified enzymes or cultured cancer cell lines. For 2-Methoxy-5-(pyridin-2-yl)aniline derivatives, these tests are crucial for establishing initial potency and mechanism of action.

Commonly, these compounds are evaluated for their ability to inhibit specific kinases in biochemical assays and to halt the proliferation of cancer cells in cell-based assays.[1][3] The data generated, often in the form of an IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value, is the first piece of the puzzle in determining a compound's therapeutic potential.

Representative In Vitro Data for Aniline-Based Compounds

| Compound ID | Target/Assay | Cell Line(s) | Potency (IC50/GI50) | Key Findings | Reference |

| Oxazole 39 | VEGFR2 Kinase | HT29 (human colon) | Cellular IC50: Potent (exact value not specified) | Showed significant inhibition of VEGFR2 at both enzymatic and cellular levels. | [2] |

| TL-77 | Tubulin Polymerization | HCT-116 (colon) | GI50 < 1µM | Displayed potent growth inhibitory activity, causing G2/M cell cycle arrest and apoptosis. | [4] |

| LY2801653 | MET Tyrosine Kinase | MKN45, U-87MG, KP4 | Ki = 2 nM | A potent, slow-off inhibitor of MET kinase, effective in MET-dependent cell proliferation. | [5] |

| Compound 5b | Cytotoxicity (MTT) | HepG2 (liver) | Most potent among tested derivatives | Induced apoptosis through mitochondrial dysfunction and activation of caspases. | [3] |

Experimental Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity screening. Its principle lies in the metabolic activity of living cells: mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, whereas dead cells lose this ability. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HCT-116, HepG2) are seeded into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. This initial incubation ensures cells are in a logarithmic growth phase before drug exposure.

-

Compound Treatment: A stock solution of the 2-Methoxy-5-(pyridin-2-yl)aniline-based compound is serially diluted to create a range of concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various compound concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plate is incubated for a further 72 hours under the same conditions. This duration is typically sufficient to observe significant effects on cell proliferation.

-

MTT Addition: After incubation, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol solution with 5% formic acid) is added to each well to dissolve the purple formazan crystals.[6]

-

Absorbance Reading: The plate is gently shaken for 10 minutes to ensure complete dissolution. The absorbance is then measured at 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The GI50 value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: In Vivo Efficacy - The Reality Check

While in vitro data is essential, it cannot fully replicate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models like mice, are the critical next step to evaluate a compound's true therapeutic potential. These studies assess not only the compound's efficacy against a disease model (e.g., a tumor) but also its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

For anticancer agents, the human tumor xenograft model is a widely used system. In this model, human cancer cells are implanted into immunocompromised mice, where they grow to form a solid tumor. The mice are then treated with the test compound, and tumor growth is monitored over time.

Representative In Vivo Data for Aniline-Based Compounds

| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |

| Oxazole 39 | Mouse Xenograft | HT29 (human colon) | Oral (as bis-mesylate salt) | Demonstrated moderate anti-tumor efficacy. | [2] |

| LY2801653 | Mouse Xenograft | MKN45, U-87MG, KP4, H441 | Oral | Showed significant anti-tumor effects in multiple MET-dependent xenograft models. | [5] |

Experimental Protocol: Human Tumor Xenograft Study

This protocol outlines a standard workflow for assessing the anti-tumor efficacy of a 2-Methoxy-5-(pyridin-2-yl)aniline-based compound in a mouse xenograft model.

Methodology:

-

Animal Acclimation: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are obtained and allowed to acclimate to the facility for at least one week. This ensures the animals are not stressed, which could affect experimental outcomes.

-

Tumor Cell Implantation: Human tumor cells (e.g., HT29) are harvested from culture. A suspension of 1-5 million cells in 100-200 µL of a sterile medium/Matrigel mixture is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers, calculated with the formula: (Length x Width²)/2.

-

Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. Treatment with the test compound (formulated in an appropriate vehicle) begins. Administration can be oral (gavage), intravenous, or intraperitoneal, depending on the compound's properties. A vehicle control group receives the formulation without the active compound.

-

Efficacy Monitoring: Tumor volumes and body weights are recorded throughout the study. Body weight is a critical indicator of toxicity.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Mice are euthanized, and final tumor weights are measured. Efficacy is typically expressed as Tumor Growth Inhibition (TGI).

Part 3: The In Vitro-In Vivo Correlation (IVIVC) Conundrum

The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), where in vitro results can reliably predict in vivo performance.[7] However, for many compounds, including those with an aniline scaffold, a potent in vitro profile does not guarantee in vivo success. Several complex factors, broadly categorized under ADME (Absorption, Distribution, Metabolism, and Excretion), can create a disconnect.

Key Factors Influencing IVIVC for Aniline-Based Compounds:

-

Metabolism: Aniline and its derivatives are known to undergo extensive metabolic processing in the liver, primarily through N-hydroxylation and acetylation by cytochrome P450 (CYP) enzymes.[8][9] This can lead to the formation of reactive metabolites that may cause toxicity or rapid clearance of the parent compound, reducing its exposure at the tumor site.[10] A compound that is stable in cell culture may be rapidly eliminated in vivo.

-

Pharmacokinetics (PK): Poor oral bioavailability is a common hurdle.[4] A compound might not be well absorbed from the gut, or it may be subject to a high first-pass effect where it is metabolized in the liver before reaching systemic circulation. The compound LY2801653, for instance, was specifically noted for being "orally bioavailable," highlighting the importance of this property for in vivo success.[5]

-

Distribution: The compound must not only reach the bloodstream but also effectively penetrate the tumor tissue to engage its target. Factors like plasma protein binding and tissue permeability play a crucial role. A compound that is highly bound to plasma proteins may have a low concentration of free, active drug available to act on the tumor.

-

Off-Target Effects: In the complex environment of a whole organism, a compound may interact with unintended targets, leading to unforeseen toxicities that limit the achievable therapeutic dose.

Conclusion

The development of 2-Methoxy-5-(pyridin-2-yl)aniline-based compounds as therapeutic agents, particularly in oncology, showcases the critical interplay between in vitro potency and in vivo efficacy. While in vitro assays are indispensable for initial screening and mechanism-of-action studies, they represent an idealized system. The transition to in vivo models introduces the complexities of ADME and potential toxicities, which ultimately determine a compound's clinical viability.